molecular formula C15H23NO3S B8569891 2-[4-(piperidin-1-ylmethyl)phenyl]ethyl methanesulfonate

2-[4-(piperidin-1-ylmethyl)phenyl]ethyl methanesulfonate

Cat. No.: B8569891
M. Wt: 297.4 g/mol
InChI Key: ZMLYTVMJBYVBAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(piperidin-1-ylmethyl)phenyl]ethyl methanesulfonate is a chemical compound that belongs to the class of organic esters It is derived from methanesulfonic acid and 2-(4-piperidin-1-ylmethylphenyl)ethanol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methanesulfonic acid 2-(4-piperidin-1-ylmethylphenyl)ethyl ester typically involves the esterification of methanesulfonic acid with 2-(4-piperidin-1-ylmethylphenyl)ethanol. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-[4-(piperidin-1-ylmethyl)phenyl]ethyl methanesulfonate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Corresponding substituted esters or amides.

Scientific Research Applications

2-[4-(piperidin-1-ylmethyl)phenyl]ethyl methanesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methanesulfonic acid 2-(4-piperidin-1-ylmethylphenyl)ethyl ester exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity. The ester group can undergo hydrolysis to release the active 2-(4-piperidin-1-ylmethylphenyl)ethanol, which can then interact with molecular targets.

Comparison with Similar Compounds

2-[4-(piperidin-1-ylmethyl)phenyl]ethyl methanesulfonate can be compared with other esters derived from methanesulfonic acid and different alcohols. Similar compounds include:

  • Methanesulfonic acid ethyl ester
  • Methanesulfonic acid methyl ester
  • Methanesulfonic acid benzyl ester

Uniqueness: The presence of the piperidinylmethylphenyl group in methanesulfonic acid 2-(4-piperidin-1-ylmethylphenyl)ethyl ester imparts unique chemical and biological properties, making it distinct from other methanesulfonic acid esters. This structural feature may enhance its interactions with specific molecular targets, leading to unique applications in research and industry.

Properties

Molecular Formula

C15H23NO3S

Molecular Weight

297.4 g/mol

IUPAC Name

2-[4-(piperidin-1-ylmethyl)phenyl]ethyl methanesulfonate

InChI

InChI=1S/C15H23NO3S/c1-20(17,18)19-12-9-14-5-7-15(8-6-14)13-16-10-3-2-4-11-16/h5-8H,2-4,9-13H2,1H3

InChI Key

ZMLYTVMJBYVBAL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCC1=CC=C(C=C1)CN2CCCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of 2-(4-piperidin-1-ylmethylphenyl)ethanol (125 mg) and triethylamine (0.18 mL) in dichloromethane (5 mL) was treated dropwise at 0° C. with methanesulphonyl chloride (71.8 mg, 0.05 mL) and then stirred at room temperature for 3 hours. The mixture was diluted with methylene chloride and washed with water. The dried (sodium sulphate) organic layer was evaporated to give the subtitle compound as a water-white oil (150 mg).
Quantity
125 mg
Type
reactant
Reaction Step One
Quantity
0.18 mL
Type
reactant
Reaction Step One
Quantity
0.05 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.